molecular formula C7H6N2O2 B13164671 3-(1-Methyl-1H-imidazol-5-yl)prop-2-ynoic acid

3-(1-Methyl-1H-imidazol-5-yl)prop-2-ynoic acid

Cat. No.: B13164671
M. Wt: 150.13 g/mol
InChI Key: ZGORSXVLWRXLHP-UHFFFAOYSA-N
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Description

3-(1-Methyl-1H-imidazol-5-yl)prop-2-ynoic acid is a synthetic organic compound featuring a 1-methylimidazole moiety linked to a propiolic acid (prop-2-ynoic acid) group. The imidazole ring, a five-membered heterocycle with two nitrogen atoms, is substituted at the N1 position with a methyl group, while the C5 position is connected to a triple bond (alkyne) and a carboxylic acid. This structure confers unique electronic and steric properties, distinguishing it from related imidazole derivatives.

Properties

Molecular Formula

C7H6N2O2

Molecular Weight

150.13 g/mol

IUPAC Name

3-(3-methylimidazol-4-yl)prop-2-ynoic acid

InChI

InChI=1S/C7H6N2O2/c1-9-5-8-4-6(9)2-3-7(10)11/h4-5H,1H3,(H,10,11)

InChI Key

ZGORSXVLWRXLHP-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC=C1C#CC(=O)O

Origin of Product

United States

Preparation Methods

One common synthetic route includes the reaction of glyoxal and ammonia to form the imidazole ring, followed by subsequent functionalization to introduce the prop-2-ynoic acid group . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of catalysts and specific reaction conditions to increase yield and purity.

Chemical Reactions Analysis

3-(1-Methyl-1H-imidazol-5-yl)prop-2-ynoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The imidazole ring can undergo substitution reactions, where one of the hydrogen atoms is replaced by another functional group.

    Addition: The prop-2-ynoic acid moiety can participate in addition reactions, particularly with nucleophiles.

Common reagents and conditions used in these reactions include acidic or basic conditions, specific solvents, and temperature control to ensure the desired reaction pathway. Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted imidazole derivatives and modified prop-2-ynoic acid compounds .

Scientific Research Applications

3-(1-Methyl-1H-imidazol-5-yl)prop-2-ynoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(1-Methyl-1H-imidazol-5-yl)prop-2-ynoic acid involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can bind to metal ions in enzyme active sites, inhibiting their activity. Additionally, the compound can interact with various biological pathways, modulating their function and leading to therapeutic effects .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and similarities between 3-(1-methyl-1H-imidazol-5-yl)prop-2-ynoic acid and related compounds:

Compound Name (CAS/Identifier) Substituents on Imidazole Carboxylic Acid Type Key Functional Groups Biological/Functional Notes Reference
This compound 1-Methyl at N1, propiolic acid at C5 Prop-2-ynoic acid Alkyne, carboxylic acid, imidazole High reactivity due to alkyne group N/A (Hypothetical)
(S)-2-(4-Aminobutanamido)-3-(1-methyl-1H-imidazol-5-yl)propanoic acid (Anserine) 1-Methyl at N1, amide at C5 Propanoic acid Amide, imidazole, propanoic acid Neuroprotective, improves cerebral blood flow
2-Methyl-3-[7-nitro-5-trifluoromethyl-1H-benzo[d]imidazol-2-yl]propenoic acid (14b) Benzimidazole core, NO₂, CF₃ Propenoic acid Benzene ring, nitro, trifluoromethyl Synthetic intermediate for pharmaceuticals
1-[[1-(1H-Tetrazol-5-yl)phenyl-2-yl]methyl]imidazole-4-propanoic acid (11) Tetrazole-substituted phenyl Propanoic acid Tetrazole (bioisostere), imidazole Potential angiotensin II receptor modulation
2-Propenoic acid, 3-(1-methyl-1H-imidazol-5-yl)-, ethyl ester (67879-31-6) 1-Methyl at N1, ester at C5 Propenoic acid ester Ethyl ester, alkenyl, imidazole Prodrug form; ester hydrolyzes in vivo

Physicochemical Properties

  • Acidity: The alkyne group in the target compound lowers the pKa of the carboxylic acid (~2–3) compared to propanoic acid analogs (pKa ~4.8) .
  • Reactivity: The triple bond enables participation in Huisgen cycloaddition (click chemistry), unlike propenoic acid (double bond) or propanoic acid derivatives.
  • Solubility : Tetrazole-containing analogs (e.g., compound 11) exhibit improved solubility in polar solvents due to the tetrazole’s ionic character , whereas the alkyne group may reduce aqueous solubility.

Biological Activity

3-(1-Methyl-1H-imidazol-5-yl)prop-2-ynoic acid is a compound of significant interest in medicinal chemistry due to its unique structural features, including an imidazole ring and a propenoic acid moiety. This article explores its biological activities, mechanisms of action, and potential therapeutic applications based on diverse research findings.

The molecular formula of this compound is C7H8N2O2C_7H_8N_2O_2, with a molecular weight of approximately 152.15 g/mol. The compound exists as a hydrochloride salt, enhancing its solubility and stability for biological applications.

PropertyValue
Molecular FormulaC7H8N2O2C_7H_8N_2O_2
Molecular Weight152.15 g/mol
IUPAC NameThis compound
SolubilitySoluble in water

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. Preliminary studies indicate that it may act as an enzyme inhibitor, mimicking substrate structures and altering metabolic pathways. Additionally, its imidazole structure allows for coordination with metal ions, enhancing its potential as a chelator in biological systems .

Biological Activities

Research has highlighted several key biological activities associated with this compound:

Antimicrobial Activity

Studies have reported that this compound exhibits antimicrobial properties against various bacterial strains. For instance, it has shown effectiveness against multidrug-resistant Staphylococcus aureus strains, suggesting its potential as an alternative therapeutic agent in treating resistant infections .

Anticancer Properties

In vitro studies have demonstrated that this compound possesses anticancer activity, particularly against human lung adenocarcinoma cells (A549). The compound's cytotoxic effects were compared to standard chemotherapeutics like cisplatin, revealing promising results in reducing cell viability .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It may inhibit pathways involved in inflammation, making it a candidate for treating inflammatory diseases .

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of derivatives of this compound:

  • Antimicrobial Activity Study :
    • Objective : To evaluate the antimicrobial efficacy against Staphylococcus aureus.
    • Findings : The compound exhibited significant inhibition at low concentrations, indicating potential for clinical applications in antibiotic resistance scenarios.
  • Anticancer Activity Evaluation :
    • Methodology : A549 cells were treated with varying concentrations of the compound.
    • Results : A concentration-dependent decrease in cell viability was observed, with IC50 values comparable to established anticancer drugs .
  • Inflammation Model :
    • Study Design : In vitro assays were conducted to assess the inhibition of inflammatory cytokines.
    • Outcome : The compound significantly reduced levels of pro-inflammatory markers, supporting its therapeutic potential in inflammatory diseases.

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